molecular formula C₁₇H₂₂BrNOS₂ B1662725 Timepidium bromide CAS No. 35035-05-3

Timepidium bromide

Cat. No. B1662725
CAS RN: 35035-05-3
M. Wt: 400.4 g/mol
InChI Key: QTSXMEPZSHLZFF-UHFFFAOYSA-M
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Description

Timepidium bromide (INN) is an anticholinergic . It is used in the symptomatic treatment of visceral spasms . It is also used to relieve pain associated with various gastrointestinal disorders . The quaternary nitrogen prevents it from crossing the blood-brain barrier, so it is peripherally acting with no central side effects .


Molecular Structure Analysis

Timepidium bromide has a molecular formula of C17H22BrNOS2 . Its IUPAC name is 3- [bis (thiophen-2-yl)methylidene]-5-methoxy-1,1-dimethylpiperidin-1-ium bromide . The SMILES representation is [Br-].COC1CC (C [N+] © ©C1)=C (C1=CC=CS1)C1=CC=CS1 .


Physical And Chemical Properties Analysis

Timepidium bromide has an average molecular weight of 400.39 . It has a water solubility of 0.00963 mg/mL, a logP of -0.22, and a logS of -4.6 . It has a physiological charge of 1, a hydrogen acceptor count of 1, and a hydrogen donor count of 0 . It has a polar surface area of 9.23 Å2, a refractivity of 111.43 m3·mol-1, and a polarizability of 35.7 Å^3 .

Scientific Research Applications

1. Cytofluorescence Localization in Neuroanatomic Research

Timepidium Bromide, similar to its analogue Ethidium Bromide, can be used as a marker of nucleic acids. In a study conducted by Hussain et al. (2004), propidium iodide, a compound related to ethidium bromide, was used in cytofluorescence to trace substances in the nervous system. This research demonstrated the potential of such compounds in neuroanatomic research, particularly for influencing DNA contents in various cell populations of the nervous system without causing primary injury to neighboring cells (Hussain et al., 2004).

2. Role in Fluorescence Detection and Quantification of Nucleic Acids

Ethidium Bromide, similar to Timepidium Bromide, is used in DNA studies due to its ability to intercalate with DNA and increase its fluorescence. Chib et al. (2014) studied the fluorescence properties of Ethidium Bromide in both free and DNA-bound forms, highlighting its importance in biomolecule dynamics studies and polarization assays. This research underscores the relevance of Timepidium Bromide analogues in the field of molecular biology and genetics (Chib et al., 2014).

3. Environmental Remediation

In the context of environmental science, research by Uera et al. (2007) on the phytoremediation potential of plants for Ethidium Bromide, an analogue of Timepidium Bromide, showed that certain plants can absorb these compounds from contaminated soil. This study highlights the potential application of Timepidium Bromide and its analogues in environmental remediation and management of toxic wastes from biotechnology research activities (Uera et al., 2007).

4. Development of Analytical Methods

A study by Lepore and Barak (2009) demonstrated the use of bromide as a tracer in studies of water and chemical transport. While this study specifically focused on bromide, it underscores the broader application of bromide compounds, including Timepidium Bromide, in developing analytical methods for environmental and geological research (Lepore & Barak, 2009).

Safety And Hazards

Timepidium bromide is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation and may cause respiratory irritation .

properties

IUPAC Name

3-(dithiophen-2-ylmethylidene)-5-methoxy-1,1-dimethylpiperidin-1-ium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22NOS2.BrH/c1-18(2)11-13(10-14(12-18)19-3)17(15-6-4-8-20-15)16-7-5-9-21-16;/h4-9,14H,10-12H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTSXMEPZSHLZFF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CC(CC(=C(C2=CC=CS2)C3=CC=CS3)C1)OC)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrNOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4023672
Record name Timepidium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Timepidium bromide

CAS RN

35035-05-3
Record name Timepidium bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35035-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Timepidium bromide [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035035053
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Timepidium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TIMEPIDIUM BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8R9E4766V4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
226
Citations
H Takenaga, T Magaribuchi… - The Japanese Journal of …, 1980 - jstage.jst.go.jp
Effects of timepidium bromide (TB), hyoscine-N-butylbromide (HB) and atropine (Atr) were studied on the isolated guinea pig gallbladder and sphincter of Oddi. In the isolated …
Number of citations: 6 www.jstage.jst.go.jp
H Maejima, H Mukai, H Eto - Acta dermato …, 2002 - medicaljournalssweden.se
… Since we suspected a drug complication, allopurinol and timepidium bromide were discontinued, and oral prednisolone (30mg) was administered for 3 days. Despite the treatment, the …
Number of citations: 32 medicaljournalssweden.se
H Tamaki, T Meshi - The Japanese Journal of Pharmacology, 1976 - jstage.jst.go.jp
… Timepidium bromide (SA-504) is a potent spasmolytic agent with a low potency of side effects, such as mydriasis and dry mouth (1, 2). It is well known that, in general, anti cholinergic …
Number of citations: 3 www.jstage.jst.go.jp
K Naito, M Otsuka, S Harigaya - The Japanese Journal of …, 1982 - jstage.jst.go.jp
Effects of timepidium bromide (TB; anticholinergic agent), acetylcholine (ACh) and neostigmine (Neost) on gastric and duodenal blood flow distribution were studied by the use of 1311-…
Number of citations: 4 www.jstage.jst.go.jp
J Sugihara, N Taga - Radioisotopes (Tokyo), 1977 - jlc.jst.go.jp
The colored substances excreted in bile or urine have been investigated after administration of a high dose of SA-504 to rats. A reddish-violet colored substance and a bluish-violet …
Number of citations: 6 jlc.jst.go.jp
T MESHI, H TAMAKI - Chemical and Pharmaceutical Bulletin, 1978 - jstage.jst.go.jp
Various factors influencing intestinal absorption of a quaternary anticholinergic agent, timepidium bromide (TB), were studied in rats using in situ intestinal loop technique. Bile, mucin …
Number of citations: 3 www.jstage.jst.go.jp
H TAMAKI, T MESHI - Chemical and Pharmaceutical Bulletin, 1978 - jstage.jst.go.jp
… a quaternary anticholinergic agent, timepidium bromide (TB), … ammonium compounds; timepidium bromide; hyoscine—N-… influencing intestinal absorption of timepidium bromide (TB) …
Number of citations: 1 www.jstage.jst.go.jp
ATC Vet—QA04AA03 - drugfuture.com
Timepidium bromide is a quaternary ammonium antimuscarinic with peripheral actions similar to those of atropine (p. 1219). It has been given for the symptomatic treatment of visceral …
Number of citations: 2 www.drugfuture.com
H Tamaki, K Saito - Nihon Yakurigaku zasshi. Folia …, 1978 - europepmc.org
Effects of timepidium bromide (TB) on the motility of various smooth muscles and the secretion of digestive juice were examined and the activity was compared with those of hyoscine-N-…
Number of citations: 2 europepmc.org
H Nishi, K Nakamura, H Nakai, T Sato, S Terabe - Chromatographia, 1995 - Springer
… The direct separation of the enantiomers of trimetoquinol hydrochloride, denopamine and timepidium bromide has been investigated by both CE and HPLC. Optical purity testing of trime…
Number of citations: 33 link.springer.com

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